molecular formula C8H9NO4 B8025996 Dimethoxynitrobenzene

Dimethoxynitrobenzene

Cat. No. B8025996
M. Wt: 183.16 g/mol
InChI Key: DWVNLBRNGAANPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethoxynitrobenzene is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethoxynitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethoxynitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • UV Intensity Measurement : Dimethoxynitrobenzene was used for determining UV intensity from xenon chloride excimer lamps, highlighting its potential in photolysis studies and UV intensity measurements (Zhang, Esrom, & Boyd, 1999).

  • Synthesis of 3,4-Dimethoxybenzenamine : The synthesis of 3,4-dimethoxybenzenamine, a valuable compound, involves the nitration of 3,4-dimethoxybenzene to obtain dimethoxynitrobenzene, which is then reduced (Yanhong, 2007).

  • Preparation of 3,4-Dimethoxyaniline : Similar to the above, this research describes the preparation of 3,4-dimethoxyaniline, where dimethoxynitrobenzene is an intermediate product (Wei-jie & Jun, 2005).

  • Transetherification in Aromatic Nucleophilic Substitution : This study explores the aromatic nucleophilic substitution of dimethoxynitrobenzene, providing insights into organic synthesis and reaction conditions (Song et al., 2017).

  • Use in Non-Aqueous Redox Flow Batteries : Research on dialkoxybenzenes, including dimethoxynitrobenzene derivatives, for use as catholytes in non-aqueous redox flow batteries, emphasizes their role in energy storage technologies (Zhang et al., 2017).

  • Reductive Electrophilic Substitution of Pyrogallol Derivatives : This research utilized dimethoxybenzene derivatives, including dimethoxynitrobenzene, for chemical transformations, demonstrating its utility in organic synthesis (Azzena, Melloni, & Pisano, 1993).

  • Hydrodynamic Voltammetry Studies : Dimethoxynitrobenzene was used in the study of reduction mechanisms in electrochemical systems, highlighting its role in analytical chemistry (Compton, Wellington, Dobson, & Leigh, 1994).

  • Electrochemical Oxidation Studies : Research involving the electrooxidation of dimethoxybenzene derivatives, including dimethoxynitrobenzene, for electropolymerization processes and film growth studies (Martinez et al., 1997).

properties

IUPAC Name

1,2-dimethoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVNLBRNGAANPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
X Liu, B Liu, YS Xu, GL Zhang, Q Xia… - Journal of Chemical & …, 2019 - ACS Publications
Using the dynamic method over the temperature range of (277 to 340) K at atmosphere pressure, solubility of 4-chloro-2,5-dimethoxynitrobenzene (CDMB) and 4-chloro-2,5-…
Number of citations: 2 pubs.acs.org
L Zhang, H Jing, W Zhu, FB Zhang, GL Zhang… - The Journal of Chemical …, 2015 - Elsevier
The solubility of 4-chloro-2,5-dimethoxynitrobenzene (CDMB) and 4-chloro-2,5-dimethoxyaniline (CDMA) in methanol, ethanol, xylene and toluene was measured over the …
Number of citations: 9 www.sciencedirect.com
L Pavlíčková, P Kuzmič, M Souček - Collection of Czechoslovak …, 1986 - cccc.uochb.cas.cz
Photochemical hydrolysis of 3,4-dimethoxynitrobenzene in aqueous potassium hydroxide leading to the formation of 2-methoxy-5-nitrophenolate anion is routinely used for the …
Number of citations: 19 cccc.uochb.cas.cz
J Song, HJ Kang, JW Lee, MA Wenas, SH Jeong… - Plos one, 2017 - journals.plos.org
In view of the few reports concerning aromatic nucleophilic substitution reactions featuring an alkoxy group as a leaving group, the aromatic nucleophilic substitution of 2,4-…
Number of citations: 2 journals.plos.org
송지호, 이정욱, 장소연, 정단비, 이태호… - Bulletin of the Korean …, 2019 - dbpia.co.kr
Novel Effect of Thiourea/Urea Additives on the Nucleophilic Aromatic Substitution of 2,4-Dimethoxynitrobenzene - BULLETIN OF THE KOREAN CHEMICAL SOCIETY - 대한화학회 : 논문 - DBpia … Novel …
Number of citations: 2 www.dbpia.co.kr
JY Zhang, H Esrom, IW Boyd - Applied surface science, 1999 - Elsevier
… In this paper we report the use of a chemical actinometer using 3,4-dimethoxynitrobenzene for … A photokinetic model is presented for the photohydrolysis of 3,4-dimethoxynitrobenzene. …
Number of citations: 27 www.sciencedirect.com
N Stuhr‐Hansen, TF Götze, L Henriksen… - … Journal of Main …, 2009 - Wiley Online Library
… This product remained unreactive toward an excess of sodium methoxide, thus preventing the formation of 2,4‐dimethoxynitrobenzene 6. The nature of the reactants and of the …
Number of citations: 9 onlinelibrary.wiley.com
SK Singh, S Kumar - Journal of Agricultural and Food Chemistry, 1993 - ACS Publications
… Dichloro-3,4-dimethoxynitrobenzene (2f). Concentrated nitric acid (2 mL) was added … 2.5- Dichloro-3,4-dimethoxynitrobenzene (2h). The title compound 2h was obtained in 68% yield by …
Number of citations: 7 pubs.acs.org
SM Bode-Böger, RH Böger, S Kienke, W Junker… - Biochemical and …, 1996 - Elsevier
… were diluted 1:2 in bidistilled water, acidified with an equal volume of concentrated sulphuric acid, and incubated with 20 g trimethoxybenzene and 2.5 ng dimethoxynitrobenzene as …
Number of citations: 413 www.sciencedirect.com
S PATIL - 1971 - eprints.csirexplorations.com
… clean second order kinetics were obtained for the methoxy derivative there was no reaction at the position para to the ONE group the products was entirely 2, 4 dimethoxynitrobenzene …
Number of citations: 2 eprints.csirexplorations.com

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